An In-Depth Technical Guide to 2-(2-Boc-aminoethoxy)ethanol: Properties and Applications
An In-Depth Technical Guide to 2-(2-Boc-aminoethoxy)ethanol: Properties and Applications
Introduction
In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. Among the vast toolkit of chemical reagents available to researchers, bifunctional linkers stand out for their critical role in connecting distinct molecular entities. 2-(2-Boc-aminoethoxy)ethanol, also known by synonyms such as N-Boc-PEG2-alcohol and tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate, has emerged as a cornerstone linker in this domain.[1][2][3] Its structure, featuring a terminal hydroxyl group and a Boc-protected amine connected by a short, hydrophilic diethylene glycol spacer, offers a unique combination of stability, reactivity, and favorable physicochemical properties.[1][4]
This guide provides an in-depth examination of the chemical properties of 2-(2-Boc-aminoethoxy)ethanol, offering field-proven insights into its application. We will explore its core characteristics, reactivity, and role in sophisticated applications like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), providing researchers with the foundational knowledge required for its effective implementation.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral characteristics is the bedrock of its successful application in synthesis. These properties dictate everything from solvent choice and reaction conditions to purification strategy and final product verification.
Physicochemical Data
The properties of 2-(2-Boc-aminoethoxy)ethanol are summarized in the table below. It typically presents as a colorless to light yellow clear liquid.[5] Its diethylene glycol backbone imparts significant water solubility, a crucial feature for many biological applications.[4][6]
| Property | Value | Source(s) |
| CAS Number | 139115-91-6 | [1][2][7] |
| Molecular Formula | C₉H₁₉NO₄ | [1][2][5] |
| Molecular Weight | 205.25 g/mol | [1][2][5] |
| Appearance | Colorless to light orange/yellow clear liquid | [5] |
| Density | 1.061 g/mL at 25 °C | [1][3][5] |
| Boiling Point | ~332.9 °C at 760 mmHg (Predicted) | [1][5] |
| Refractive Index | n20/D 1.454 | [1][3][5] |
| Solubility | Soluble in water and polar organic solvents like Chloroform, DMSO, Ethyl Acetate, and Methanol (Slightly).[5][6][7] | |
| Flash Point | >110 °C | [1][5] |
Spectroscopic Signature
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material or product.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint. Key expected signals include a large singlet around δ 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The ethylene glycol protons appear as multiplets between δ 3.3 and 3.8 ppm. A broad singlet, often around δ 5.28 ppm, corresponds to the carbamate N-H proton.[5]
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show a characteristic signal for the carbamate carbonyl at ~δ 156.1 ppm and the quaternary carbon of the Boc group around δ 79.2 ppm. The methyl carbons of the Boc group appear near δ 28.3 ppm. The four carbons of the ethoxyethanol backbone are typically found between δ 40.3 and 72.2 ppm.[5]
-
IR Spectroscopy: Infrared analysis reveals key functional groups. A strong, broad absorption band around 3200-3400 cm⁻¹ indicates the O-H stretch of the alcohol. A sharp peak near 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the Boc-carbamate group.[5]
Reactivity and Synthetic Utility
The synthetic value of 2-(2-Boc-aminoethoxy)ethanol lies in its bifunctional nature, allowing for sequential and controlled chemical modifications.
The Two Faces of Reactivity
-
The Hydroxyl Terminus (-OH): This primary alcohol is a versatile nucleophile. It can be readily functionalized through various reactions:
-
Activation: Conversion to a better leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution.
-
Oxidation: To form an aldehyde or carboxylic acid for further conjugation (e.g., reductive amination or amide bond formation).
-
Etherification/Esterification: Direct coupling to electrophiles to form ethers or esters.
-
-
The Boc-Protected Amine Terminus (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of basic, nucleophilic, and reductive conditions.[8] Its key feature is its lability under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which cleanly cleaves it to reveal the primary amine.[4][5][7] This free amine is then available for nucleophilic attack, most commonly for forming stable amide bonds with activated carboxylic acids.
This orthogonal reactivity—a stable but easily removable amine protection and a reactive hydroxyl group—is the cornerstone of its utility. It allows chemists to perform modifications at the hydroxyl end without disturbing the amine, and then, in a subsequent step, deprotect the amine for a second, distinct conjugation reaction.
Key Applications in Drug Development
The unique properties of this linker make it highly valuable in several cutting-edge areas of pharmaceutical research.
PROTACs and Molecular Glues
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] The linker connecting the target-binding ligand and the E3-binding ligand is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex.[9][10]
2-(2-Boc-aminoethoxy)ethanol serves as an ideal foundational building block for PROTAC linkers.[4] Its hydrophilic PEG nature can improve the often-poor solubility of complex PROTAC molecules, enhancing cell permeability and overall pharmacokinetic properties.[4] Researchers can synthesize libraries of PROTACs with varying linker lengths by incorporating multiple units of this or similar PEG derivatives to empirically determine the optimal distance for efficient protein degradation.[10][]
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[12] The linker's role is to ensure the ADC remains stable in circulation and releases the drug payload only upon internalization into the target cancer cell.[13] The hydrophilicity imparted by PEG linkers, derived from building blocks like 2-(2-Boc-aminoethoxy)ethanol, is a significant advantage.[14][] Many potent cytotoxic payloads are highly hydrophobic; conjugating them to an antibody can lead to aggregation and poor pharmacokinetics.[13] Incorporating hydrophilic PEG linkers mitigates this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[16]
Bioconjugation and Surface Modification
Beyond complex therapeutics, this linker is widely used to attach small molecules, such as fluorescent dyes, biotin tags, or chemical probes, to proteins and other biomolecules.[3][5] For example, it can be used to synthesize amphiphiles for DNA/siRNA delivery or to prepare reagents for specific cell labeling.[3][5] The PEG spacer helps to distance the attached molecule from the parent biomolecule, minimizing potential steric hindrance and preserving biological activity.
Exemplary Protocol: Activation of the Hydroxyl Group via Tosylation
To illustrate its practical use, this section provides a self-validating protocol for the activation of the hydroxyl group. This is a common first step before coupling the linker to another molecule via nucleophilic substitution.
Objective: To convert the terminal hydroxyl group of 2-(2-Boc-aminoethoxy)ethanol into a tosylate, an excellent leaving group.
Materials:
-
2-(2-Boc-aminoethoxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) with catalytic DMAP
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-(2-Boc-aminoethoxy)ethanol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Scientist's Rationale: Anhydrous conditions are critical because the tosyl chloride reagent is sensitive to water, which would hydrolyze it and reduce yield. The inert atmosphere prevents side reactions with atmospheric components. Cooling to 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
-
-
Addition of Base and Reagent: To the stirred solution, add anhydrous pyridine (1.5 eq.). Then, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains close to 0 °C.
-
Scientist's Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst. An excess of base is used to ensure complete reaction.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting alcohol.
-
Self-Validation: TLC is a crucial self-validating step. The disappearance of the starting material spot and the appearance of a single, new product spot provides real-time confirmation that the reaction is proceeding as expected.
-
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Scientist's Rationale: The acid wash removes the excess pyridine base. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes.
-
Self-Validation: Column chromatography isolates the desired product from unreacted starting material and side products. Fractions should be analyzed by TLC to ensure purity before combining.
-
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates the logical flow of the tosylation protocol.
Safety and Handling
While the Boc-protected form is relatively benign, the deprotected parent compound, 2-(2-aminoethoxy)ethanol, is classified as corrosive and can cause severe skin and eye damage.[6][17][18] The Boc-protected version is classified as toxic if swallowed and causes skin and serious eye irritation.[2][19] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][20] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Store the reagent in a tightly sealed container in a dry, dark place at room temperature.[1][5]
Conclusion
2-(2-Boc-aminoethoxy)ethanol is far more than a simple chemical; it is a versatile and enabling tool for researchers in drug discovery and chemical biology. Its well-defined structure, predictable orthogonal reactivity, and beneficial physicochemical properties provide a reliable platform for constructing complex molecular architectures. From enhancing the properties of ADCs to forming the critical link in PROTACs, its importance cannot be overstated. A comprehensive understanding of its chemical properties, as detailed in this guide, is the first step toward leveraging its full potential to advance the next generation of therapeutics and chemical probes.
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Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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2.2.1 Analysis of ethanol using IR spectroscopy. The Open University. [Link]
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